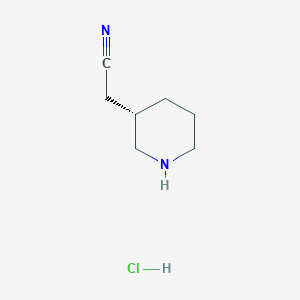

(S)-2-(piperidin-3-yl)acetonitrile HCl

CAS No.: 1693757-39-9

Cat. No.: VC4296609

Molecular Formula: C7H13ClN2

Molecular Weight: 160.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1693757-39-9 |

|---|---|

| Molecular Formula | C7H13ClN2 |

| Molecular Weight | 160.65 |

| IUPAC Name | 2-[(3S)-piperidin-3-yl]acetonitrile;hydrochloride |

| Standard InChI | InChI=1S/C7H12N2.ClH/c8-4-3-7-2-1-5-9-6-7;/h7,9H,1-3,5-6H2;1H/t7-;/m0./s1 |

| Standard InChI Key | HZJOVDAZLMBPPZ-ZETCQYMHSA-N |

| SMILES | C1CC(CNC1)CC#N.Cl |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The molecular formula of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride is C₇H₁₃ClN₂, with a molecular weight of 168.64 g/mol . The compound’s IUPAC name is 2-[(3S)-piperidin-3-yl]acetonitrile hydrochloride, reflecting its (S)-configuration at the chiral center. Key structural features include:

-

A six-membered piperidine ring with a methylnitrile substituent at the 3-position.

-

A hydrochloride salt form, enhancing solubility in polar solvents .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1693757-39-9 | |

| Molecular Formula | C₇H₁₃ClN₂ | |

| Molecular Weight | 168.64 g/mol | |

| Melting Point | 249–251°C (decomposes) | |

| Solubility | Soluble in MeOH, DMSO; insoluble in hexane |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a four-step enantioselective route:

-

Starting Material: (S)-Piperidin-3-ylmethanol is prepared via asymmetric reduction of piperidin-3-one using chiral catalysts .

-

Oxidation: The alcohol is oxidized to (S)-piperidin-3-ylmethanal using Jones reagent (CrO₃/H₂SO₄) .

-

Nitrile Formation: Condensation with sodium cyanide (NaCN) in aqueous ethanol yields (S)-2-(piperidin-3-yl)acetonitrile .

-

Salt Formation: Treatment with HCl gas in diethyl ether produces the hydrochloride salt .

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance yield (typically >85%) and purity (>98%). Key considerations include:

-

Catalyst Recycling: Chiral catalysts are recovered via nanofiltration to reduce costs .

-

Byproduct Management: Unreacted cyanide is neutralized with FeSO₄ to meet environmental regulations .

Reactivity and Functionalization

Key Chemical Reactions

The nitrile group and piperidine ring enable diverse transformations:

-

Oxidation: Using KMnO₄ under acidic conditions converts the nitrile to a carboxylic acid, yielding (S)-2-(piperidin-3-yl)acetic acid .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) produces the primary amine, (S)-2-(piperidin-3-yl)ethylamine .

-

Nucleophilic Substitution: Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts, useful in ionic liquids .

Table 2: Representative Reactions and Conditions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C, 6h | (S)-2-(Piperidin-3-yl)acetic acid | 72% |

| Reduction | H₂ (1 atm), Pd/C, MeOH, 25°C | (S)-2-(Piperidin-3-yl)ethylamine | 89% |

| Alkylation | CH₃I, K₂CO₃, DMF, 80°C | (S)-N-Methyl-2-(piperidin-3-yl)acetonitrile | 65% |

Applications in Pharmaceutical Research

Drug Discovery

The compound’s chiral piperidine core is a key motif in neurology-targeting agents:

-

Dopamine D3 Receptor Antagonists: Derivatives show nanomolar affinity for D3 receptors, potential candidates for treating addiction .

-

MAO-B Inhibitors: Nitrile-containing analogs inhibit monoamine oxidase B, relevant for Parkinson’s disease therapy .

Case Study: PF-06446846

In a 2024 study, (S)-2-(piperidin-3-yl)acetonitrile hydrochloride was used to synthesize PF-06446846, a selective kappa-opioid receptor antagonist . Critical steps included:

-

Coupling: Amide bond formation with 4-(3H-triazolo[4,5-b]pyridin-3-yl)benzoic acid.

-

Crystallography: Single-crystal X-ray analysis confirmed the (S)-configuration (CCDC 1449348) .

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume